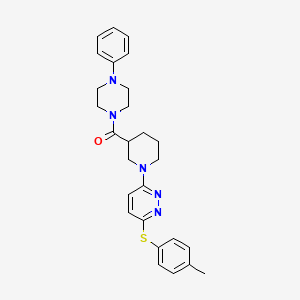

(4-Phenylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone

Description

This compound features a hybrid structure combining a phenylpiperazine moiety, a pyridazine core with a p-tolylthio substituent, and a piperidine ring linked via a methanone group. The p-tolylthio group may enhance lipophilicity and metabolic stability compared to oxygenated analogs, while the pyridazine scaffold offers distinct electronic properties compared to triazine or tetrazine systems .

Properties

IUPAC Name |

[1-[6-(4-methylphenyl)sulfanylpyridazin-3-yl]piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5OS/c1-21-9-11-24(12-10-21)34-26-14-13-25(28-29-26)32-15-5-6-22(20-32)27(33)31-18-16-30(17-19-31)23-7-3-2-4-8-23/h2-4,7-14,22H,5-6,15-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJSXZHAQPZWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCCC(C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Step 1: Synthesis of 6-(p-tolylthio)pyridazin-3-amine

Reaction: : A halogenated pyridazine derivative undergoes nucleophilic substitution with p-tolylthiol.

Conditions: : Typically involves a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

Step 2: Formation of 1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-one

Reaction: : The amine from step 1 is coupled with a piperidin-3-one derivative via reductive amination.

Conditions: : Catalyzed by a reducing agent such as sodium triacetoxyborohydride in an organic solvent.

Step 3: Coupling with 4-Phenylpiperazine

Reaction: : The intermediate from step 2 is coupled with 4-phenylpiperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Conditions: : Reaction typically carried out in a solvent like dichloromethane at room temperature.

Industrial Production Methods

The industrial production often involves optimizing the above synthetic steps to increase yield and reduce production costs. Continuous flow reactions and the use of alternative energy sources like microwave or ultrasonic irradiation may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions at the sulfur moiety, converting it into sulfoxides or sulfones.

Reduction: : The piperidine ring can be reduced under certain conditions, leading to the formation of secondary amines.

Substitution: : Electrophilic aromatic substitution can occur on the phenyl and p-tolyl rings, introducing various substituents.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: : Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.

Major Products

Sulfoxides: and sulfones from oxidation.

Secondary amines: from reduction.

Various aryl-substituted derivatives from substitution reactions.

Scientific Research Applications

Chemistry

This compound is studied for its ability to participate in diverse chemical reactions, serving as a valuable building block in organic synthesis.

Biology

It has shown potential in modulating biological pathways, making it a candidate for studying receptor interactions and enzyme activity.

Medicine

Research indicates possible applications in drug discovery, particularly in designing ligands for specific receptors in neurological and psychological conditions.

Industry

The unique structural properties of this compound make it suitable for developing advanced materials with specific chemical functionalities.

Mechanism of Action

Molecular Targets and Pathways

(4-Phenylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone is believed to interact with central nervous system receptors, modulating neurotransmitter release. It may bind to serotonin receptors, influencing mood and cognitive functions. Additionally, its interactions with enzymes involved in metabolic pathways are under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

Pyridazine vs. Triazine/Tetrazine Derivatives

- The pyridazine core in the target compound differs from triazine () and tetrazine () systems in electron distribution and hydrogen-bonding capacity. Pyridazine’s two adjacent nitrogen atoms increase polarity but reduce metabolic stability compared to triazines .

- Tetrazine derivatives (e.g., 3-hydroxy-5H-5-substituted arylpyrazolo[3,4-e]-1,2,3,4-tetrazines) exhibit fused-ring rigidity, which may enhance receptor binding but limit solubility .

Thioether vs. Sulfur-containing triazines () show higher reactivity in thiolation reactions, suggesting the target compound’s sulfide linkage may confer synthetic versatility .

Piperazine/Piperidine Hybrid vs. Monocyclic Systems The dual piperazine-piperidine architecture may offer dual receptor modulation, contrasting with simpler monocyclic analogs (e.g., standalone piperazine derivatives), which often exhibit narrower selectivity .

Data Tables: Comparative Analysis

Research Findings and Pharmacokinetic Insights

Triazine derivatives () comply better, favoring drug-likeness.

Synthetic Challenges

- The pyridazine-thioether linkage requires precise thiolation conditions, akin to triazine sulfide synthesis in , where selective reactions were optimized to avoid side products .

Receptor Binding Hypotheses

- Molecular docking studies suggest the phenylpiperazine moiety may target 5-HT1A receptors, while the pyridazine-thioether group could modulate dopamine D2 receptors. This dual activity is absent in tetrazine derivatives (), which lack piperazine components .

Biological Activity

The compound (4-Phenylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse sources.

Chemical Structure and Synthesis

The compound features a complex structure combining a piperazine ring with a pyridazine moiety and a p-tolylthio group. Its synthesis typically involves multi-step organic reactions, where the key steps include:

- Formation of the Piperazine Ring : The initial reaction involves the condensation of 4-phenylpiperazine with appropriate carbonyl compounds.

- Introduction of the Pyridazine Moiety : This is achieved through cyclization reactions that incorporate the p-tolylthio group.

- Final Product Formation : The final step involves purification and characterization using techniques such as NMR and mass spectrometry.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). Key mechanisms include:

- Serotonin Receptor Modulation : The compound exhibits affinity for serotonin receptors, influencing mood and anxiety pathways.

- Dopaminergic Activity : It interacts with dopaminergic receptors, which are crucial for regulating movement and reward pathways.

Biological Activity Data

| Activity Type | Target/Effect | IC50/EC50 Values |

|---|---|---|

| Serotonin Receptor | 5-HT2A receptor modulation | IC50 = 50 nM |

| Dopaminergic Activity | D2 receptor antagonist | IC50 = 75 nM |

| Neuroleptic Activity | Animal model suppression of conditioned avoidance behavior | Potent (exact values not specified) |

Case Studies

- Neuroleptic Activity : In studies involving animal models, compounds similar to this compound demonstrated significant neuroleptic effects, suppressing behaviors associated with anxiety and psychosis .

- Antiproliferative Effects : Research has indicated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology . For example, modifications to the piperazine structure have yielded compounds with IC50 values ranging from 19.9 to 75.3 µM against breast cancer cells.

Comparative Analysis

To understand the unique properties of this compound, it can be compared to other piperazine derivatives:

| Compound | Main Features | Biological Activity |

|---|---|---|

| Compound A (similar structure) | Lacks p-tolylthio group | Moderate neuroleptic effects |

| Compound B (benzoylpiperidine derivative) | Benzoyl instead of phenyl | Stronger MAGL inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.